molecular formula C18H17NO2 B1596872 Methyl 2-benzyl-2-cyano-3-phenylpropanoate CAS No. 42550-72-1

Methyl 2-benzyl-2-cyano-3-phenylpropanoate

Cat. No. B1596872
CAS RN: 42550-72-1
M. Wt: 279.3 g/mol
InChI Key: DIRZLMLPFWIGLB-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-2-cyano-3-phenylpropanoate (also known as MBCPP) is a synthetic organic compound with a unique chemical structure. It is used in a variety of scientific research applications, including biochemical and physiological studies. MBCPP has a variety of advantages and limitations for laboratory experiments, and its mechanism of action is still being studied.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-benzyl-2-cyano-3-phenylpropanoate has been studied for its chemical properties and potential in various synthetic applications. For instance, it has been involved in the formation of hydrogen-bonded chains and sheets through interactions such as C-H...O and C-H...π(arene) hydrogen bonds, showcasing its potential in molecular construction and design (Calderón et al., 2006).

Enantioconvergent Synthesis

In the realm of stereochemistry, the compound has been utilized in the enantioconvergent synthesis of various amino acids. For example, efficient approaches have been developed for the synthesis of (S)-α-benzyl-α-methyl-β-alanine from both enantiomers of previously resolved 2-cyano-2-methyl-3-phenylpropanoic acid, highlighting its use in enantioselective synthesis processes (Badorrey et al., 2003).

Cycliacylation Studies

Methyl 2-benzyl-2-cyano-3-phenylpropanoate has been a subject of study in cycliacylation reactions. For instance, kinetic studies have been conducted on the cycliacylation of protonated 3-phenylpropanoic and 4-phenylbutanoic acids in liquid hydrogen fluoride, showcasing the compound's role in understanding reaction kinetics and mechanisms (Brouwer et al., 2010).

Radical Translocation and Addition Studies

Studies have also explored its behavior as a radical equivalent, such as in the case of Cyano(ethoxycarbonothioylthio)methyl benzoate which has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins (Bagal et al., 2006).

Biological and Medical Research

From a biological perspective, there has been research on the synthesis and biological evaluation of 2-amino-3-phenylpropanoic Acid derivatives labeled with ~(18)F, examining their potential in medical imaging and diagnostics (Qi Chuan-min, 2010).

properties

IUPAC Name

methyl 2-benzyl-2-cyano-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRZLMLPFWIGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369614
Record name methyl 2-benzyl-2-cyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzyl-2-cyano-3-phenylpropanoate

CAS RN

42550-72-1
Record name methyl 2-benzyl-2-cyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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